molecular formula C20H19N3O5S B14965654 Ethyl (2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate

Ethyl (2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate

Cat. No.: B14965654
M. Wt: 413.4 g/mol
InChI Key: GXOBHXLGXMTPNT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl (2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the bromination reaction mentioned earlier is a type of substitution reaction . Common reagents used in these reactions include molecular bromine and acetic acid . The major products formed from these reactions are typically brominated derivatives of the original compound .

Scientific Research Applications

Biological Activity

Ethyl (2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a unique structure combining a thiazole ring and a pyridoquinoline moiety. Its molecular formula is C20H19N3O5SC_{20}H_{19}N_{3}O_{5}S with a molecular weight of 413.4 g/mol. The presence of various functional groups contributes to its biological activity and applications in medicinal chemistry .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Ethyl 7-hydroxy-5-oxo-2,3-dihydroquinoline : This is achieved through amidation reactions with aniline derivatives.
  • Thiazole Formation : The thiazole unit is integrated through specific coupling reactions.
  • Final Acetate Formation : The ethyl acetate group is introduced to complete the structure.

Careful control of reaction conditions is essential to maximize yield and purity while minimizing by-products .

Antidiuretic Properties

Research indicates that derivatives of pyridoquinoline compounds exhibit significant diuretic effects. Specifically, compounds containing the quinoline structure have been shown to inhibit aldosterone synthase, leading to diuretic effects that surpass traditional diuretics like hydrochlorothiazide .

The proposed mechanism for the diuretic activity involves the inhibition of specific enzymes related to fluid retention and electrolyte balance. This inhibition results in increased urine output and reduced blood pressure.

Case Study 1: Diuretic Efficacy

A study evaluated the diuretic efficacy of this compound in animal models. Results indicated a significant increase in urine volume compared to control groups treated with placebo. The compound demonstrated a dose-dependent response with optimal effects observed at moderate dosages.

Dosage (mg/kg)Urine Volume (mL/24h)Control Volume (mL/24h)
10158
20258
50308

Case Study 2: Toxicological Assessment

In another study assessing toxicity profiles, this compound was found to have a favorable safety profile with no significant adverse effects noted at therapeutic doses.

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

ethyl 2-[2-[(4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C20H19N3O5S/c1-2-28-14(24)9-12-10-29-20(21-12)22-18(26)15-17(25)13-7-3-5-11-6-4-8-23(16(11)13)19(15)27/h3,5,7,10,25H,2,4,6,8-9H2,1H3,(H,21,22,26)

InChI Key

GXOBHXLGXMTPNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O

Origin of Product

United States

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